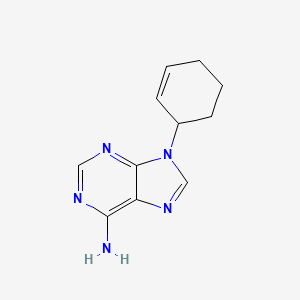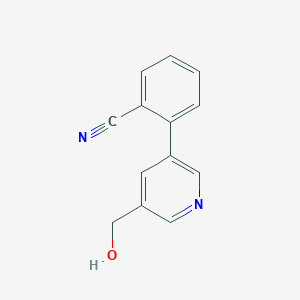
3-Ethyl-3-(4-nitrophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(4-nitrophenyl)azetidine: is a four-membered nitrogen-containing heterocyclic compound. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. The presence of the nitrophenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(4-nitrophenyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate azetidine precursor, such as 3-ethylazetidine.
Cyclization: The final step involves cyclization to form the azetidine ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Ethyl-3-(4-nitrophenyl)azetidine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, resulting in the formation of 3-ethyl-3-(4-aminophenyl)azetidine.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products:
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: 3-Ethyl-3-(4-aminophenyl)azetidine.
Substitution Products: Compounds with substituted functional groups on the azetidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethyl-3-(4-nitrophenyl)azetidine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity due to ring strain makes it valuable in developing new synthetic methodologies .
Biology: In biological research, azetidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group can enhance the compound’s interaction with biological targets .
Medicine: Azetidines, including this compound, are explored for their potential therapeutic applications. They serve as scaffolds for drug development, particularly in designing inhibitors for specific enzymes and receptors .
Industry: The compound is utilized in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials .
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various binding interactions, while the azetidine ring’s ring strain can facilitate reactions with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Oxetanes: Four-membered oxygen-containing heterocycles with similar ring strain but different chemical properties.
Uniqueness: 3-Ethyl-3-(4-nitrophenyl)azetidine stands out due to its balanced ring strain, which provides unique reactivity while maintaining stability. The presence of the nitrophenyl group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
804435-90-3 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-ethyl-3-(4-nitrophenyl)azetidine |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(7-12-8-11)9-3-5-10(6-4-9)13(14)15/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
SFTRHDSWNUNXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



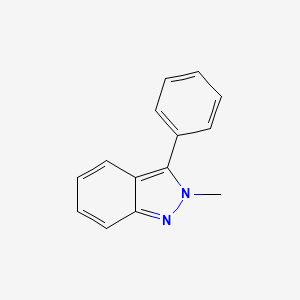



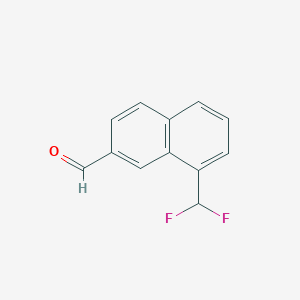
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
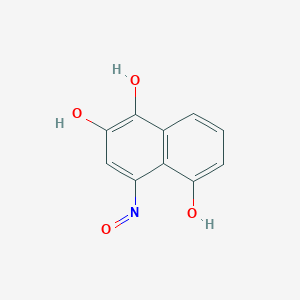
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)

